REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[CH2:7]2.BrCC1C=C(C=CC=1CBr)[C:20]([O:22][CH3:23])=[O:21]>>[O:1]=[C:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][C:5]1[CH:14]=[CH:13][C:12]([C:20]([O:22][CH3:23])=[O:21])=[CH:11][C:6]=1[CH2:7]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2CC3=C(CC1CC2)C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C(=O)OC)C=CC1CBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
O=C1C2CC3=C(CC1CC2)C=C(C=C3)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |